

Application Notes and Protocols: Detecting p70 S6 Kinase Substrates with Phospho-Specific Antibodies

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Compound of Interest

Compound Name: p70 S6 Kinase substrate

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These application notes provide detailed information and protocols for utilizing phosphospecific antibodies to detect and analyze the phosphorylation of substrates of the p70 S6 Kinase (p70S6K), a critical regulator of cell growth and proliferation.

Introduction

The p70 S6 Kinase (also known as S6K1) is a serine/threonine kinase that plays a pivotal role in signaling pathways downstream of PI3K/Akt/mTOR.[1][2] Its activation is a key event in the regulation of protein synthesis, cell growth, and proliferation.[1][3][4] Consequently, p70S6K is a significant target in drug development, particularly in oncology.[5][6] Phospho-specific antibodies are indispensable tools for studying the activation state of p70S6K and identifying its downstream substrates. These antibodies recognize specific phosphorylation sites on their target proteins, enabling the direct measurement of kinase activity and the impact of therapeutic interventions.

The p70 S6 Kinase Signaling Pathway

p70S6K is activated through a series of phosphorylation events initiated by upstream signals such as growth factors (e.g., IGF-1) and nutrients.[2][7] The mammalian target of rapamycin

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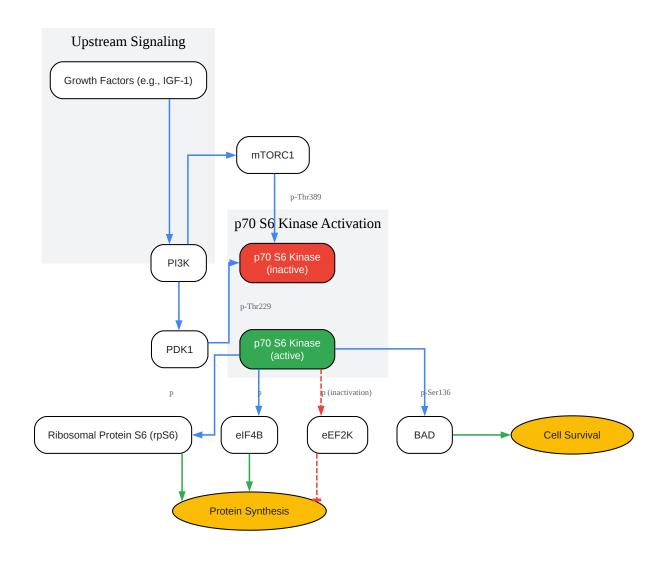
(mTOR) in complex 1 (mTORC1) is a key upstream kinase that directly phosphorylates p70S6K at sites such as Threonine 389 (Thr389), a critical step for its activation.[1][7] Once active, p70S6K phosphorylates a range of substrates involved in the translational machinery and other cellular processes.

Key downstream substrates of p70S6K include:

- Ribosomal protein S6 (rpS6): A component of the 40S ribosomal subunit, its phosphorylation enhances the translation of specific mRNAs.[1][2]
- Eukaryotic translation initiation factor 4B (eIF4B): Phosphorylation by p70S6K enhances its activity, promoting translation initiation.[3][8]
- Eukaryotic elongation factor 2 kinase (eEF2K): p70S6K-mediated phosphorylation inactivates eEF2K, leading to increased protein elongation.[2][3]
- B-cell lymphoma 2 (Bcl-2)-associated death promoter (BAD): Phosphorylation of BAD by p70S6K on Serine 136 (Ser136) inhibits its pro-apoptotic function, thereby promoting cell survival.[9]

Below is a diagram illustrating the core p70 S6 Kinase signaling pathway.





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Caption: The p70 S6 Kinase signaling pathway.

Applications of Phospho-Specific Antibodies for p70S6K Substrates



Phospho-specific antibodies for p70S6K and its substrates are versatile tools for various applications, including:

- Western Blotting: To determine the phosphorylation status of a target protein in cell lysates.
- Immunoprecipitation: To isolate phosphorylated proteins and their binding partners.
- Immunohistochemistry (IHC) and Immunocytochemistry (ICC): To visualize the subcellular localization of phosphorylated proteins in tissues and cells.
- ELISA: For quantitative measurement of protein phosphorylation.

Data Presentation: Commercially Available Phospho-Specific Antibodies

The following table summarizes key information for commercially available phospho-specific antibodies targeting p70S6K and its substrates. Note that optimal dilutions should be determined by the end-user for their specific experimental setup.[7]



Target Protein	Phosphoryl ation Site	Host Species	Application s	Recommen ded Dilution (Western Blot)	Molecular Weight (kDa)
p70 S6 Kinase	Thr389	Rabbit	WB, IHC, ELISA	1:1000 - 1:8000	70, 85
p70 S6 Kinase	Thr421/Ser42 4	Rabbit	WB, IP	Varies by supplier	70, 85
p70 S6 Kinase	Ser371	Rabbit	WB, IHC, IF/ICC	1:500 - 1:2000	70
Ribosomal Protein S6	Ser235/236	Rabbit	WB	Varies by supplier	32
Ribosomal Protein S6	Ser240/244	Rabbit	WB	Varies by supplier	32
elF4B	Ser422	Rabbit	WB	Varies by supplier	80
BAD	Ser136	Rabbit	WB	Varies by supplier	23

Experimental Protocols Western Blotting for Detection of Phosphorylated p70 S6 Kinase (Thr389)

This protocol describes the detection of phosphorylated p70S6K (Thr389) in cell lysates by Western blotting.[7][10]

a. Cell Lysis

Culture cells to the desired confluence and treat with appropriate stimuli (e.g., 100 ng/mL IGF-1 for 60 minutes) or inhibitors to modulate the p70S6K pathway.



- Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
- Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
- b. SDS-PAGE and Protein Transfer
- Mix an appropriate amount of protein lysate (e.g., 20-30 μg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- c. Immunoblotting
- Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
- Incubate the membrane with the primary antibody against Phospho-p70 S6 Kinase (Thr389) diluted in blocking buffer (e.g., 1:1000 to 1:8000) overnight at 4°C with gentle agitation.[7]
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.



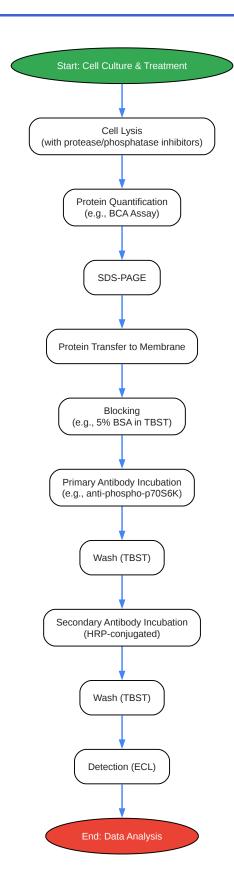




- Wash the membrane three times for 10 minutes each with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total p70 S6 Kinase or a housekeeping protein like GAPDH.





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Caption: Western Blotting workflow for phospho-protein detection.



Immunoprecipitation (IP) of Phosphorylated p70S6K Substrates

This protocol describes the immunoprecipitation of a phosphorylated substrate of p70S6K, which can be useful for identifying interacting proteins or confirming phosphorylation.[11][12] [13][14][15]

- a. Cell Lysate Preparation
- Prepare cell lysates as described in the Western blotting protocol (Section 1a), ensuring the use of a non-denaturing lysis buffer (e.g., a Triton X-100 based buffer).
- b. Immunoprecipitation
- Pre-clear the cell lysate by incubating with Protein A/G agarose/sepharose beads for 30-60 minutes at 4°C.
- Centrifuge to pellet the beads and transfer the supernatant to a new tube.
- Add the phospho-specific antibody targeting the p70S6K substrate of interest to the precleared lysate (typically 1-5 μg of antibody per 500-1000 μg of lysate).
- Incubate with gentle rotation for 2 hours to overnight at 4°C.
- Add Protein A/G agarose/sepharose beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C with gentle rotation to capture the immune complexes.
- Collect the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
- Carefully remove the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
- c. Elution and Analysis
- Elute the immunoprecipitated proteins from the beads by resuspending them in Laemmli sample buffer and heating at 95-100°C for 5 minutes.

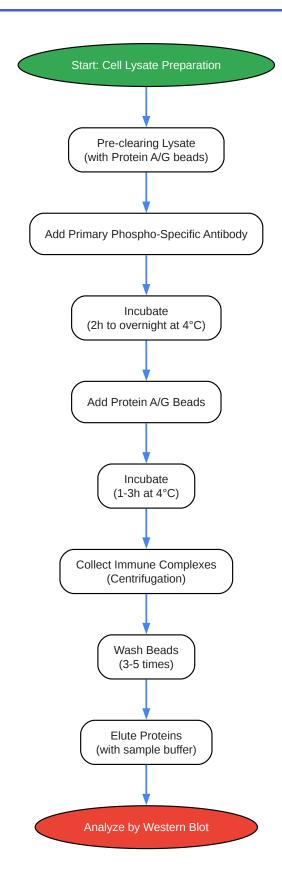


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- Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
- Analyze the eluted proteins by Western blotting using an antibody against the total protein to confirm the identity of the immunoprecipitated protein.





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Caption: Immunoprecipitation workflow for phospho-protein enrichment.



Validation of Phospho-Specific Antibodies

It is crucial to validate the specificity of phospho-specific antibodies to ensure they only recognize the phosphorylated form of the target protein.[16][17] This can be achieved by:

- Peptide Competition: Pre-incubating the antibody with the phosphorylated peptide immunogen should block its binding to the target protein in a Western blot, while the nonphosphorylated version of the peptide should not.[10]
- Phosphatase Treatment: Treating cell lysates or membranes with a phosphatase (e.g., lambda protein phosphatase) should abolish the signal from the phospho-specific antibody. [17][18]
- Stimulation/Inhibition: The signal from the phospho-specific antibody should increase upon stimulation of the signaling pathway and decrease upon treatment with a specific inhibitor (e.g., an mTOR inhibitor like rapamycin).[9]

Conclusion

Phospho-specific antibodies are powerful and essential reagents for researchers, scientists, and drug development professionals studying the p70 S6 Kinase signaling pathway. The protocols and data presented here provide a framework for the effective use of these antibodies in detecting and quantifying the phosphorylation of p70S6K and its substrates, thereby facilitating a deeper understanding of its role in cellular processes and as a therapeutic target.

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